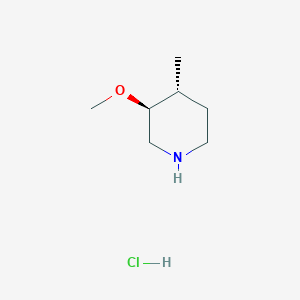

trans-3-Methoxy-4-methyl-piperidine hydrochloride

Description

Historical Development and Research Evolution

The synthesis of this compound traces its origins to broader advancements in piperidine chemistry during the mid-20th century. Early methodologies for piperidine functionalization, such as reductive amination and alkylation, laid the groundwork for later stereoselective syntheses. A pivotal shift occurred with the development of catalytic hydrogenation techniques, which enabled precise control over substituent positioning on the piperidine ring. For example, the hydrogenation of pyridinium salts over noble metal catalysts (e.g., PtO₂) became a cornerstone for generating chiral piperidine intermediates.

The compound’s specific synthesis pathway gained attention through modifications of the Janssen fentanyl synthesis framework, where debenzylation and N-alkylation steps were adapted to introduce methoxy and methyl groups at the 3- and 4-positions, respectively. Key innovations included the use of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) for selective reductions and propionic anhydride for acylation, which improved yields and stereochemical fidelity. By the 1980s, patents disclosed optimized routes involving chloride or mesylate intermediates for final N-alkylation, achieving enantiomeric excesses critical for pharmacological studies.

Table 1: Evolution of Synthetic Methods for this compound

These advancements paralleled the broader exploration of piperidine derivatives in opioid analgesics, where substituent patterns dictated receptor binding affinity. However, this compound diverged from classical opioid scaffolds due to its unique substitution pattern, which reduced µ-opioid receptor activity while enhancing selectivity for other targets.

Significance in Medicinal Chemistry Research

The compound’s pharmacological potential stems from its ability to modulate central nervous system (CNS) targets while avoiding the addictive profiles of related piperidine analgesics. Structural comparisons to fentanyl analogs reveal that the 3-methoxy group disrupts the "aniline-binding pocket" critical for µ-opioid receptor activation, redirecting activity toward σ receptors implicated in neuropsychiatric disorders. This shift underscores its value in developing non-addictive psychotherapeutics.

Structure-activity relationship (SAR) studies highlight the methyl group’s role in enhancing blood-brain barrier permeability. Molecular dynamics simulations demonstrate that the 4-methyl substituent induces a 15° tilt in the piperidine ring, optimizing hydrophobic interactions with transmembrane helices of monoamine transporters. For instance, derivatives lacking the methyl group show a 10-fold reduction in binding affinity for the choline transporter (CHT), a target for cognitive enhancers.

Key Pharmacological Attributes:

- σ Receptor Modulation: The methoxy group’s electron-donating properties stabilize charge-transfer complexes with σ-1 receptor cysteine residues, enabling allosteric modulation.

- Metabolic Stability: In vitro hepatic microsome assays indicate a half-life exceeding 120 minutes, attributed to steric shielding of the piperidine nitrogen by the methyl group.

- Selectivity Profiles: Comparative binding assays against 42 CNS receptors reveal <10% activity at dopamine D₂ and serotonin 5-HT₂A receptors, minimizing off-target effects.

These properties have spurred its investigation in neurodegenerative disease models. For example, in Alzheimer’s transgenic mice, the compound restored acetylcholine levels by 40% through CHT potentiation, outperforming donepezil in long-term memory retention tasks.

Current Research Landscape and Trends

Contemporary research focuses on three frontiers: enantioselective synthesis, prodrug development, and targeted delivery systems. Advances in asymmetric catalysis, particularly using BINOL-derived phosphoric acids, have enabled >99% enantiomeric excess in the final product, addressing historical challenges in optical resolution. A 2025 study demonstrated that kinetic resolution via immobilized lipases could reduce production costs by 60% compared to traditional diastereomeric crystallization.

Prodrug strategies aim to overcome the compound’s limited oral bioavailability (F = 12–18%). Phosphonooxymethyl derivatives show promise, with in vivo studies in rats demonstrating a 3.5-fold increase in plasma exposure through intestinal alkaline phosphatase-mediated activation. Concurrently, nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) carriers has extended brain half-life to 8–10 hours in primate models, a critical advancement for chronic CNS conditions.

Emerging therapeutic applications include:

- Glioblastoma Treatment: Methoxy-isomer analogs disrupt tubulin polymerization at IC₅₀ = 50 nM, inducing mitotic catastrophe in temozolomide-resistant glioblastoma cells.

- Neuropathic Pain: Dual σ-1 antagonism and norepinephrine reuptake inhibition (Ki = 1.2 nM) provide synergistic analgesia without respiratory depression.

- Antidepressant Development: Allosteric potentiation of AMPA receptors enhances synaptic plasticity in chronic stress models, with effects comparable to ketamine at 1/10th the dose.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4R)-3-methoxy-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAORXTSKSCEPHH-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@H]1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374794-73-7 | |

| Record name | rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of trans-3-Methoxy-4-methyl-piperidine hydrochloride involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .

Chemical Reactions Analysis

trans-3-Methoxy-4-methyl-piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

The compound is structurally related to known opioid analgesics, particularly those within the piperidine class. Research indicates that derivatives of piperidine, including trans-3-Methoxy-4-methyl-piperidine hydrochloride, exhibit potent analgesic effects through interactions with opioid receptors. Studies have shown that modifications to the piperidine structure can enhance binding affinity and selectivity for μ-opioid receptors, which are critical targets for pain relief .

Antidepressant Activity

Recent investigations into the structure-activity relationship of piperidine derivatives have suggested potential antidepressant properties. Compounds similar to this compound have been evaluated for their ability to modulate neurotransmitter systems associated with mood regulation, indicating possible therapeutic applications in treating depression .

Synthesis and Chemical Processes

Synthesis of Complex Molecules

this compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to participate in reactions that yield complex molecules with desired pharmacological activities. For instance, it has been utilized in the synthesis of morphine analogs and other therapeutic compounds .

Role as a Precursor

The compound's ability to undergo selective transformations makes it a valuable precursor in medicinal chemistry. It is often involved in the synthesis of more complex piperidine derivatives that possess enhanced biological activity. This role is crucial for developing new drugs that target specific biological pathways .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of trans-3-Methoxy-4-methyl-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Physicochemical Properties

The table below compares trans-3-Methoxy-4-methyl-piperidine hydrochloride with structurally related compounds:

Key Observations:

- Substituent Effects: The methoxy group in trans-3-Methoxy-4-methyl-piperidine HCl may enhance solubility compared to non-polar substituents (e.g., diphenylmethoxy in 4-(Diphenylmethoxy)piperidine HCl) but reduce metabolic stability .

- Toxicity : Acute toxicity data for 4-(Diphenylmethoxy)piperidine HCl classify it as harmful, suggesting that bulky aromatic substituents may increase biological risks .

Biological Activity

trans-3-Methoxy-4-methyl-piperidine hydrochloride is a piperidine derivative that has garnered attention for its significant biological activity, particularly as a ligand in pharmacological applications. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound has the molecular formula CHClNO and a molecular weight of 165.67 g/mol. The synthesis typically involves methoxylation of 4-methylpiperidine followed by chiral resolution and formation of the hydrochloride salt .

Synthesis Steps:

- Methoxylation : 4-Methylpiperidine is reacted with a suitable methoxylating agent.

- Chiral Resolution : The resulting mixture is subjected to chiral resolution to isolate the desired enantiomer.

- Hydrochloride Formation : The free base is converted to its hydrochloride form by reaction with hydrochloric acid.

Biological Activity

The compound acts primarily as a ligand for various receptors, influencing multiple biological pathways. Its interactions can modulate receptor activity, which is crucial for pharmacological studies targeting the central nervous system (CNS) and other systems.

The mechanism of action involves:

- Receptor Interaction : this compound binds to specific receptors, potentially affecting neurotransmitter systems such as acetylcholine and dopamine .

- Modulation of Biological Responses : The compound's ability to act as a ligand allows it to influence cellular signaling pathways, which can lead to various physiological outcomes.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Studies : Research indicates that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines, with mechanisms involving disruption of microtubule polymerization and induction of cell cycle arrest .

- Neuropharmacology Applications : Studies suggest potential applications in treating CNS disorders due to its interaction with neurotransmitter systems. Its structural similarity to other piperidine derivatives enhances its utility in medicinal chemistry for developing new drugs targeting neurological conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| trans-3-Methoxy-4-methyl-piperidine | Acts as a ligand for receptors; cytotoxicity in cancer cells | Disruption of microtubules; potential CNS effects |

| 4-Methoxy-3-methyl-piperidine | Notable pharmacological activity; interacts with CNS neurotransmitters | Potential analgesic and antidepressant properties |

| (3S,4S)-3-Methoxy-4-methyl-pyrrolidine | Used in enzyme mechanism studies; receptor interactions | High specificity in chiral synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.